molecular formula C9H17NO B12981954 7-Methoxy-1-azaspiro[3.5]nonane

7-Methoxy-1-azaspiro[3.5]nonane

Cat. No.: B12981954
M. Wt: 155.24 g/mol
InChI Key: YTUOPHJFQXPXGA-UHFFFAOYSA-N
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Description

7-Methoxy-1-azaspiro[3.5]nonane is a bicyclic compound featuring a spiro junction between a nitrogen-containing azetidine ring (four-membered) and a cyclohexane ring (five-membered). The methoxy group at the 7-position introduces steric and electronic effects, influencing reactivity and biological interactions. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can enhance binding selectivity to biological targets .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-methoxy-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3

InChI Key

YTUOPHJFQXPXGA-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of 7-Methoxy-1-azaspiro[3.5]nonane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may modulate endocannabinoid signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

2-Azaspiro[3.5]nonane Derivatives

Example Compound: 2-azaspiro[3.5]nonane ester (Intermediate [12] in HCV protease inhibitors)

  • Applications : Used as a P2 unit in hepatitis C virus NS3 protease inhibitors (e.g., telaprevir analogs) .
  • Synthesis : Prepared via LDA-mediated reaction, LiAlH4 reduction, and cyclization (56% yield) .

2,7-Diazaspiro[3.5]nonane Derivatives

Example Compounds :

  • 4b (KiS1R = 2.7 nM, KiS2R = 27 nM)
  • 5b (KiS1R = 13 nM, KiS2R = 102 nM)
  • Key Differences : Dual nitrogen atoms at positions 2 and 7 enhance interactions with sigma receptors (S1R/S2R).
  • Applications : High-affinity sigma receptor (SR) ligands with antiallodynic effects. Compound 5b reversed mechanical hypersensitivity at 20 mg/kg, dependent on S1R antagonism .
  • SAR Insights: The 2,7-diazaspiro[3.5]nonane scaffold outperforms diazabicyclo[4.3.0]nonane in SR affinity due to optimal spatial arrangement of basic amines .
Table 1: Binding Affinities of Selected Spiro Derivatives
Compound Scaffold KiS1R (nM) KiS2R (nM) Key Substituents
7-Methoxy-1-azaspiro 1-azaspiro[3.5]nonane N/A N/A 7-OCH3
4b 2,7-diazaspiro[3.5]nonane 2.7 27 Benzyl, phenylethyl
8f Diazabicyclo[4.3.0]nonane 10 165 Phenylethyl, benzyl

Oxa-Azaspiro[3.5]nonane Derivatives

Example Compound: 2-oxa-7-azaspiro[3.5]nonane oxalate

  • Structural Differences : Oxygen replaces nitrogen at the 2-position, altering polarity and hydrogen-bond acceptor capacity.
  • Applications : Investigated in material science and as intermediates in drug synthesis .
  • Synthesis : Prepared via RuCl3-mediated oxidation and esterification .

Functionalized Azaspiro Derivatives

Example Compounds :

  • Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate (CAS 2059935-23-6): Introduces a methyl ester group, enhancing lipophilicity .
  • 1-Amino-7-Boc-7-azaspiro[3.5]nonane hydrochloride: Features a Boc-protected amine, useful in peptide coupling reactions .

Physicochemical Comparisons

  • Lipophilicity: Methoxy and ester groups (e.g., in Methyl 7-methoxy-2-azaspiro derivatives) increase logP vs. amino or oxa analogs .
  • Molecular Weight : Ranges from 153.26 (7,7-dimethyl-1-azaspiro) to 344.40 (oxalate salts) .

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